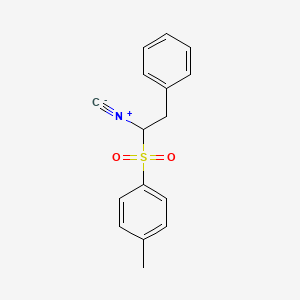

1-Benzyl-1-tosylmethyl isocyanide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-isocyano-2-phenylethyl)sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-13-8-10-15(11-9-13)20(18,19)16(17-2)12-14-6-4-3-5-7-14/h3-11,16H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGXGWNKJBMMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570862 | |

| Record name | 1-(1-Isocyano-2-phenylethanesulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58379-86-5 | |

| Record name | 1-(1-Isocyano-2-phenylethanesulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of α Benzylated Isocyanides As Versatile Synthetic Reagents

α-Benzylated isocyanides, a class of compounds to which 1-Benzyl-1-tosylmethyl isocyanide belongs, are highly valued in contemporary organic synthesis. Their versatility stems from the presence of a reactive isocyanide group and an adjacent benzylic position, which can be readily functionalized. This dual reactivity allows for their participation in a wide array of chemical transformations, including multicomponent reactions, cycloadditions, and the synthesis of diverse heterocyclic systems. rsc.orgnih.gov

The benzyl (B1604629) group, in particular, introduces unique electronic and steric properties. It can influence the reactivity of the isocyanide moiety and the adjacent α-carbon, and it often serves as a crucial structural element in the final target molecules. For instance, α-benzylated isocyanides are key precursors in the synthesis of various biologically active compounds, including pharmaceuticals and natural products. acs.org Their ability to act as both a nucleophile and an electrophile, coupled with the potential for further elaboration at the benzylic position, makes them powerful tools for the synthetic chemist. nih.gov

Historical Context and Evolution of α Substituted Tosylmethyl Isocyanide Tosmic Chemistry

The story of 1-Benzyl-1-tosylmethyl isocyanide is intrinsically linked to the development of its parent compound, tosylmethyl isocyanide (TosMIC). wikipedia.org First introduced in the 1970s by the van Leusen group, TosMIC quickly gained recognition as a remarkably versatile C1 synthon. organic-chemistry.orgorganic-chemistry.org Its structure incorporates three key functional elements: an isocyanide group, an acidic α-carbon, and a tosyl group, which acts as an excellent leaving group. organic-chemistry.orgvarsal.com

The initial applications of TosMIC focused on its use in the synthesis of nitriles from ketones (the Van Leusen reaction) and the preparation of heterocycles like oxazoles and imidazoles. organic-chemistry.orgwikipedia.org Over the years, the scope of TosMIC chemistry has expanded dramatically. organicreactions.org Chemists began to explore the synthesis and reactivity of α-substituted TosMIC derivatives, leading to the development of reagents like this compound. orgsyn.org These substituted analogs offered even greater control over the synthetic process, allowing for the introduction of specific substituents into the final products. The evolution of TosMIC chemistry showcases a classic example of how a fundamental reagent can be adapted and refined to meet the growing demands of modern organic synthesis. organic-chemistry.org

Mechanistic Studies of Transformations Involving 1 Benzyl 1 Tosylmethyl Isocyanide

Investigation of Acid-Base Catalyzed Reaction Mechanisms

The carbon atom situated between the isocyanide and sulfonyl groups in 1-benzyl-1-tosylmethyl isocyanide is notably acidic. This acidity is a consequence of the strong electron-withdrawing nature of both the tosyl (p-toluenesulfonyl) and isocyanide functionalities, which stabilize the resulting conjugate base. In the presence of a base, this α-carbon is readily deprotonated to form a resonance-stabilized carbanion. This carbanion is a key intermediate in many transformations involving this reagent.

A prominent example of a base-catalyzed mechanism is the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes to form 1,2,3-benzotriazines. nih.govacs.org The proposed mechanism begins with the α-deprotonation of the TosMIC moiety by a base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). nih.govacs.org The resulting anion then acts as a nucleophile, executing an intramolecular attack on the electrophilic azide (B81097) group. acs.org This cyclization step leads to the formation of a heterocyclic intermediate. Subsequent loss of the tosyl group and reaction with an alcohol or phenol, which acts as a nucleophile, results in the final benzotriazine product, with the isonitrile serving as a leaving group in the final substitution. acs.org This process highlights the dual role of the base: first, to generate the reactive nucleophile, and second, to facilitate the elimination and substitution steps that lead to the aromatic product.

Detailed Analysis of [3+2] Cycloaddition Processes

The [3+2] cycloaddition reaction, particularly the Van Leusen pyrrole (B145914) synthesis, is one of the most significant applications of TosMIC and its derivatives. nih.gov In these reactions, the TosMIC derivative functions as a three-atom synthon that reacts with a two-atom component (a dipolarophile), typically an electron-deficient alkene, to form a five-membered ring. nih.govmdpi.com

For the Van Leusen pyrrole synthesis and related [3+2] cycloadditions involving TosMIC derivatives, a stepwise mechanism is generally proposed over a concerted process. nih.govmdpi.com The reaction is typically initiated by a base (e.g., KOH, NaH) which deprotonates the acidic α-carbon of the this compound to generate the tosyl-stabilized carbanion. This anion then engages in a nucleophilic conjugate addition (a Michael addition) to an electron-deficient alkene. nih.gov This first step forms an acyclic adduct.

Following the initial Michael addition, the newly formed anionic intermediate undergoes an intramolecular cyclization. In this step, the carbanion attacks the electrophilic carbon of the isocyanide group, leading to the formation of a five-membered dihydropyrrole ring intermediate. nih.gov The final stage of the reaction cascade is the base-assisted elimination of the p-toluenesulfinic acid from this cycloadduct. This elimination step results in aromatization, yielding the substituted pyrrole product. nih.gov The multi-step nature of this pathway, involving distinct addition and cyclization events, clearly distinguishes it from a concerted pericyclic reaction.

The regioselectivity of the [3+2] cycloaddition is established in the initial, irreversible Michael addition step. The nucleophilic α-carbon of the deprotonated this compound attacks the β-carbon of the α,β-unsaturated Michael acceptor. nih.gov This regiochemical outcome is governed by the electronic properties of the acceptor, where the β-position is the soft electrophilic site. Consequently, the substituent from the β-position of the alkene ends up at the C-4 position of the final pyrrole ring, while the substituent from the α-position of the alkene is located at the C-5 position. nih.gov

The table below illustrates the general regiochemical outcome of the Van Leusen [3+2] cycloaddition.

| Reactant 1 (Dipole Precursor) | Reactant 2 (Dipolarophile) | Key Intermediate | Final Product (Regiochemistry) |

| This compound + Base | α,β-Unsaturated Ketone/Ester | Acyclic Michael Adduct | 2-Benzyl-3-tosyl-4-substituent-5-acyl/ester-pyrrole (before elimination) |

Data compiled from the general mechanism described in reference nih.gov.

Diastereoselectivity can be a significant factor when new stereocenters are formed during the reaction, particularly in the initial Michael addition. The stereochemical outcome is influenced by the structures of both the TosMIC derivative and the alkene, as well as the reaction conditions. However, detailed studies focusing specifically on the diastereoselectivity of cycloadditions involving this compound are not extensively documented in the reviewed literature.

Radical Cascade Mechanisms in Benzylated TosMIC Chemistry

Beyond ionic pathways, this compound is a competent substrate in radical cascade reactions. These processes allow for the construction of complex molecular scaffolds under mild conditions, often initiated by the addition of a radical to the isocyanide functionality. acs.org

A notable example of a radical cascade involving a this compound derivative proceeds via an electron catalysis mechanism to synthesize 1-trifluoromethylisoquinolines. acs.org In this process, the reaction is initiated by the generation of a trifluoromethyl radical (CF₃•) from a precursor like the Togni reagent. This radical adds to the isocyanide carbon of the benzylated TosMIC, forming an imidoyl radical. This radical undergoes a subsequent intramolecular cyclization.

A plausible mechanism for the radical cascade proposes that the cyclohexadienyl radical formed after cyclization is deprotonated by a base (e.g., DABCO or LiOH) to give a radical anion. acs.org This radical anion can then transfer an electron to the trifluoromethyl radical precursor (the Togni reagent), regenerating the CF₃• radical and propagating the radical chain. This turnover, where a product-like radical anion reduces a starting material to continue the cycle, is the hallmark of an electron catalysis or base-promoted homolytic aromatic substitution pathway. acs.org This method avoids the need for transition-metal catalysts and proceeds efficiently under mild conditions. acs.org

A key step within the aforementioned radical cascade is an intramolecular Homolytic Aromatic Substitution (HAS). acs.orgresearchgate.net HAS reactions involve the addition of a radical to an aromatic ring, forming a cyclohexadienyl radical intermediate. researchgate.net In the context of this compound chemistry, after the initial addition of an external radical (e.g., CF₃•) to the isonitrile, the resulting imidoyl radical (Intermediate A ) is positioned to attack the appended benzyl (B1604629) ring. acs.org

This intramolecular cyclization onto the arene is a fast and efficient HAS step, forming a new carbon-carbon bond and a stabilized cyclohexadienyl radical (Intermediate B ). acs.org The final product, a substituted isoquinoline (B145761), is formed after this intermediate is rearomatized. This rearomatization involves the deprotonation and electron transfer described in the electron catalysis pathway, followed by the elimination of the tolylsulfinate group. acs.org The efficiency of the HAS step is crucial as it must outcompete other potential radical processes, such as fragmentation. acs.org

The table below summarizes the outcomes of a radical cascade involving HAS for various substituted α-benzylated TosMIC derivatives.

| α-Benzylated TosMIC Derivative (Substituent on Benzyl Ring) | Radical Source | Product (1-Trifluoromethylisoquinoline) | Isolated Yield (%) |

| 4-Methoxy | Togni Reagent | 6-Methoxy-1-(trifluoromethyl)isoquinoline | 89% |

| 4-Methyl | Togni Reagent | 6-Methyl-1-(trifluoromethyl)isoquinoline | 85% |

| 4-Fluoro | Togni Reagent | 6-Fluoro-1-(trifluoromethyl)isoquinoline | 81% |

| 4-Chloro | Togni Reagent | 6-Chloro-1-(trifluoromethyl)isoquinoline | 78% |

| 4-Bromo | Togni Reagent | 6-Bromo-1-(trifluoromethyl)isoquinoline | 75% |

| 3,4-Dimethoxy | Togni Reagent | 6,7-Dimethoxy-1-(trifluoromethyl)isoquinoline | 90% |

Data sourced from a study on the synthesis of 1-trifluoromethylisoquinolines. acs.org

Role of Radical Precursors (e.g., Togni Reagents)

The reaction of α-benzylated tosylmethyl isocyanide (TosMIC) derivatives with radical precursors, such as Togni reagents, provides a modern, metal-free pathway to complex heterocyclic structures. A notable application is the synthesis of 1-trifluoromethylisoquinolines. acs.org

In a representative transformation, an α-benzylated TosMIC derivative reacts with a Togni reagent, which serves as a source of trifluoromethyl radicals (•CF₃). The reaction is typically initiated by a single-electron transfer (SET) process, which can be facilitated by a base and an initiator like tetrabutylammonium (B224687) iodide (TBAI). acs.org

A plausible mechanism for this radical cascade is as follows:

Initiation : The Togni reagent is reduced via a SET process to generate a trifluoromethyl radical. acs.org

Radical Addition : The newly formed •CF₃ adds to the isocyanide carbon of the this compound derivative, forming an imidoyl radical intermediate. acs.org

Intramolecular Cyclization : This imidoyl radical undergoes a rapid intramolecular homolytic aromatic substitution (HAS) onto the tethered benzyl group. acs.org

Rearomatization and Elimination : The resulting cyclohexadienyl radical is deprotonated to form a radical anion, which then eliminates the tolylsulfinate anion (Ts⁻) to afford the aromatized isoquinoline product. acs.org This sequence highlights the dual functionality of the tosyl group, which not only activates the α-carbon but also serves as a good leaving group. organic-chemistry.org

This radical cascade proceeds efficiently under mild conditions and demonstrates a broad substrate scope, allowing for the synthesis of various substituted isoquinolines. The use of symmetrical α,α-bisbenzyl TosMIC derivatives can lead to higher yields due to the increased effective molarity of the radical acceptor. acs.org

Table 1: Key Steps in the Radical Cascade for 1-Trifluoromethylisoquinoline Synthesis

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Generation of trifluoromethyl radical from Togni reagent via SET. | •CF₃ |

| 2 | Addition of •CF₃ to the isocyanide. | Imidoyl radical |

| 3 | Intramolecular homolytic aromatic substitution (HAS). | Cyclohexadienyl radical |

Mechanistic Aspects of Metal-Catalyzed Reactions

Copper-Catalyzed Oxidative Annulations

Copper catalysis offers a powerful tool for oxidative annulations involving isocyanide precursors, leading to the formation of various nitrogen-containing heterocycles. While specific studies on this compound are not extensively detailed in the literature, the general mechanism for copper-catalyzed oxidative annulations of related substrates provides a strong basis for understanding these transformations.

A general mechanistic pathway for a copper-catalyzed oxidative [3+2] annulation, for instance, often involves the following key steps:

Oxidative Addition/Ligand Exchange : The Cu(I) catalyst may coordinate with the reactants. In some cases, a Cu(I)/Cu(II) or Cu(I)/Cu(III) catalytic cycle is proposed.

Radical Generation/Addition : The copper catalyst can facilitate the generation of a radical species which then adds to a coupling partner. In the context of isocyanides, this could involve the formation of an organocopper intermediate that reacts with the isocyanide.

Annulation : An intramolecular cyclization event occurs, forming the core heterocyclic ring structure.

Reductive Elimination/Oxidation : The final product is released from the copper center, and the catalyst is regenerated for the next cycle, often with the aid of an external oxidant.

These reactions are valued for their ability to construct complex molecules from relatively simple starting materials in a single step. rsc.orgresearchgate.net

Palladium-Catalyzed Domino Reactions

Palladium catalysis is renowned for its ability to orchestrate domino reactions, where multiple bond-forming events occur in a single synthetic operation. For isocyanide-containing substrates like this compound, palladium-catalyzed domino reactions offer efficient routes to complex polycyclic structures.

A general catalytic cycle for a palladium-catalyzed domino reaction involving an isocyanide typically proceeds through these stages:

Oxidative Addition : A Pd(0) species undergoes oxidative addition to an aryl or vinyl halide/triflate.

Isocyanide Insertion : The isocyanide inserts into the newly formed carbon-palladium bond, generating an imidoyl-palladium(II) intermediate.

Further Reaction/Cyclization : This intermediate can then undergo a variety of subsequent reactions, such as intramolecular C-H activation, another cross-coupling reaction, or nucleophilic attack, leading to the annulated product. researchgate.netorganic-chemistry.orgresearchgate.net

Reductive Elimination : The final step is the reductive elimination of the product, which regenerates the active Pd(0) catalyst. mdpi.comnih.gov

The versatility of the imidoyl-palladium intermediate is key to the power of these domino reactions, allowing for the synthesis of a wide array of heterocyclic systems. researchgate.net

Table 2: General Mechanistic Steps in Palladium-Catalyzed Domino Reactions of Isocyanides

| Step | Description | Palladium Oxidation State |

|---|---|---|

| 1 | Oxidative Addition | Pd(0) → Pd(II) |

| 2 | Isocyanide Insertion | Pd(II) |

| 3 | Intramolecular Reaction | Pd(II) |

Computational Chemistry and DFT Applications in Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of organic reactions. While specific DFT studies on the reactions of this compound are not widely published, computational studies on related systems provide significant insights.

DFT calculations can be employed to:

Determine Reaction Energetics : By calculating the energies of reactants, transition states, intermediates, and products, DFT can map out the entire reaction pathway and identify the rate-determining step.

Visualize Transition States : The geometry of transition states can be optimized, providing a detailed picture of the bond-forming and bond-breaking processes.

Explain Selectivity : DFT can rationalize the origins of regio- and stereoselectivity in complex reactions by comparing the activation barriers of different possible pathways.

Validate Proposed Mechanisms : Computational results can be compared with experimental observations (e.g., kinetic isotope effects, product distributions) to support or refute a proposed mechanistic hypothesis.

For instance, DFT studies on the stability of Togni reagents have provided insights into why they exist in a high-energy hypervalent iodine form, which is crucial for their reactivity as radical precursors. rsc.org Similarly, DFT has been used to investigate the mechanisms of various palladium-catalyzed cross-coupling and domino reactions, clarifying the roles of ligands and additives and the feasibility of proposed catalytic cycles. The application of these computational methods to the reactions of this compound would undoubtedly provide a deeper understanding of the intricate mechanistic details.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Togni reagent |

| Tetrabutylammonium iodide (TBAI) |

| Toluenesulfonylmethyl isocyanide (TosMIC) |

| 1-Trifluoromethylisoquinoline |

| Palladium |

Applications of 1 Benzyl 1 Tosylmethyl Isocyanide in Complex Molecular Construction

Synthesis of Diverse Heterocyclic Ring Systems

The trifunctional nature of 1-benzyl-1-tosylmethyl isocyanide and related TosMIC reagents makes them powerful building blocks for creating a variety of nitrogen- and oxygen-containing heterocycles. organic-chemistry.orgresearchgate.net These reactions often proceed through multicomponent or domino strategies, offering high efficiency and atom economy. rsc.org

Five-membered heterocycles are ubiquitous in biologically active compounds, and this compound provides efficient routes to several key systems. nih.govresearcher.life

The Van Leusen pyrrole (B145914) synthesis is a prominent method for constructing the pyrrole ring. nih.govnih.gov This reaction involves a [3+2] cycloaddition of a TosMIC derivative, acting as a three-atom synthon, with an electron-deficient alkene (a Michael acceptor). mdpi.comnih.gov The reaction is typically performed under basic conditions, where the base deprotonates the α-carbon of the isocyanide. mdpi.com The resulting anion attacks the alkene, initiating a sequence of intramolecular cyclization and subsequent elimination of the tosyl group to form the aromatic pyrrole ring. mdpi.com

This method is highly versatile, accommodating a wide range of electron-withdrawing groups on the olefin, including esters, ketones, nitriles, and sulfones, which leads to a rich diversity of substituted pyrroles. nih.govmdpi.com The operational simplicity, ready availability of starting materials, and broad substrate scope have made the Van Leusen reaction a cornerstone for pyrrole synthesis. nih.govdntb.gov.ua For instance, the reaction of α,β-unsaturated ketones (chalcones) with TosMIC reagents yields 3-aroyl-4-aryl pyrroles. mdpi.com

| Reactant 1 (Olefin) | Reactant 2 (Isocyanide) | Base | Product | Yield | Ref |

| 1,3-Diarylprop-2-en-1-ones | TosMIC | NaH | 3-Aroyl-4-aryl-1H-pyrroles | Moderate to Good | mdpi.com |

| Alkyne-tethered chalcones | TosMIC | - | Benz[e]indole derivatives | 79% | mdpi.comnih.gov |

| Ethyl 3-(2-nitrophenylsulfony1)propenoate | TosMIC | NaH | Ethyl 4-(2-nitrophenylsulfony1)-1H-pyrrole-3-carboxylate | - | nih.gov |

| Dimethyl maleate | TosMIC | K₂CO₃ (Mechanochemical) | Dimethyl 1H-pyrrole-3,4-dicarboxylate | 87% | sci-hub.se |

The Van Leusen three-component reaction (VL-3CR) is a powerful method for synthesizing imidazoles. organic-chemistry.org This reaction brings together an aldehyde, a primary amine, and a TosMIC reagent. researchgate.net Initially, the aldehyde and amine condense to form an aldimine in situ. organic-chemistry.org The TosMIC reagent, deprotonated by a base, then undergoes a cycloaddition with the carbon-nitrogen double bond of the aldimine. organic-chemistry.orgnih.gov The subsequent elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate yields the final 1,5-disubstituted or 1,4,5-trisubstituted imidazole (B134444). organic-chemistry.orgnih.gov

A key feature of this reaction is that the in situ formation of the aldimine can proceed even in the presence of water, which does not hinder the subsequent cycloaddition. organic-chemistry.org When an α-substituted TosMIC reagent like this compound is used, 1,4,5-trisubstituted imidazoles are formed. nih.govtsijournals.com This reaction is noted for its modularity and efficiency, making it a favored strategy in medicinal chemistry for accessing imidazole-based molecules. tsijournals.combeilstein-journals.org

| Aldehyde | Amine | Isocyanide | Base | Product Type | Ref |

| Various Aldehydes | Primary Amines | TosMIC | K₂CO₃ | 1,5-Disubstituted Imidazoles | organic-chemistry.org |

| Pyruvaldehyde | Various Amines | Aryl-substituted TosMIC | K₂CO₃ | 1,4,5-Trisubstituted Imidazoles | tsijournals.comtsijournals.com |

| 2-Alkenals | Primary Amines | TosMIC | - | Functionalized 1,3-Imidazoles | researchgate.net |

The Van Leusen oxazole (B20620) synthesis provides a direct route to oxazoles from aldehydes and TosMIC. organic-chemistry.orgmdpi.com In this process, the deprotonated TosMIC attacks the aldehyde carbonyl group. organic-chemistry.org The resulting alkoxide then undergoes an intramolecular cyclization onto the isocyanide carbon to form a 5-hydroxy-2-oxazoline intermediate. organic-chemistry.orgwikipedia.org Unlike in the synthesis of nitriles from ketones, the presence of a proton on the adjacent carbon allows for base-promoted elimination of the tosyl group, leading to the aromatic oxazole ring. organic-chemistry.orgwikipedia.org

This [3+2] cycloaddition strategy is a one-pot reaction that typically produces 5-substituted oxazoles when TosMIC itself is used. mdpi.comnih.gov Modified protocols have expanded the scope; for example, starting from substituted (het)aryl methyl alcohols or benzyl (B1604629) bromides, which are oxidized in situ to the corresponding aldehydes before reacting with TosMIC. mdpi.comnih.gov The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with TosMIC in the presence of a base like potassium carbonate directly yields 5-(2-chloroquinolin-3-yl)oxazole. frontiersin.org

| Aldehyde Source | Isocyanide | Conditions | Product Type | Yield | Ref |

| (Het)aryl methyl alcohols | TosMIC | T3P®–DMSO (in situ oxidation), then aq. KOH | 5-(Het)aryloxazoles | 61-90% | mdpi.comnih.gov |

| Aromatic aldehydes | TosMIC | Quaternary ammonium (B1175870) hydroxide (B78521) resin | 5-Aryloxazoles | High | organic-chemistry.org |

| 2-Chloroquinoline-3-carbaldehyde | TosMIC | K₂CO₃ | 5-(2-Chloroquinolin-3-yl)oxazole | - | frontiersin.org |

The versatility of this compound extends to the synthesis of other five-membered heterocycles like thiazoles and triazoles.

Thiazoles: Thiazole rings can be constructed using TosMIC and its derivatives. One method involves the base-induced cyclization of active methylene (B1212753) isocyanides, such as TosMIC, with carbodithioates to produce 4,5-disubstituted thiazoles. organic-chemistry.org Another approach uses the reaction of TosMIC with α-oxodithioesters in the presence of potassium hydroxide to yield 4-methylthio-5-acylthiazoles. organic-chemistry.orgresearchgate.net The reaction mechanism involves the initial attack of the deprotonated isocyanide on the dithioester, followed by intramolecular cyclization and elimination. nih.gov

Triazoles: The synthesis of 1,2,4-triazoles can be achieved from the reaction of TosMIC with aryldiazonium compounds. acs.org Furthermore, TosMIC derivatives are instrumental in synthesizing 1,2,3-triazoles. For instance, 1-azido-2-[isocyano(p-tosyl)methyl]benzenes, which are derived from TosMIC, can undergo intramolecular heterocyclization under basic conditions to form fused triazine systems. nih.gov While direct cycloadditions to form simple triazoles are common, the use of TosMIC often involves its role as a C1 synthon or in more complex cascade reactions. acs.org

While more renowned for five-membered ring synthesis, TosMIC chemistry has been extended to the preparation of six-membered heterocycles. A notable example is the synthesis of 1,2,3-benzotriazines. nih.govacs.org This methodology involves an intramolecular heterocyclization of a specially prepared TosMIC derivative, 1-azido-2-[isocyano(p-tosyl)methyl]benzene. nih.govacs.org Under basic conditions, the α-carbon is deprotonated, and the resulting anion attacks the internal azide (B81097) group. nih.govacs.org This cyclization, followed by rearrangement and incorporation of an alcohol or phenol, leads to the formation of 4-alkoxy- or 4-aryloxybenzo[d] nih.govnih.govorganic-chemistry.orgtriazines in good to excellent yields. acs.org

Fused and Linked Heterocyclic Architectures (e.g., Bipyrroles, Azolopyrimidines)

The reactivity of TosMIC and its derivatives extends to the synthesis of more complex fused and linked heterocyclic systems. An efficient synthesis of various substituted azolopyrimidines, including pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidines and pyrimido[1,6-a]indoles, has been described. nih.gov This method involves the reaction of N-protected bromomethylazoles with TosMIC derivatives under phase-transfer conditions, highlighting the utility of this reagent in constructing nitrogen-rich fused heterocycles. nih.gov The development of [3+2] cycloaddition reactions using in situ generated heteroaromatic N-ylides further showcases the ability to create fused polyheterocyclic compounds like octahydropyrrolo[3,4-c]pyrroles. mdpi.com

Multicomponent Reactions (MCRs) Utilizing this compound

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. Isocyanide-based multicomponent reactions (IMCRs) are particularly valuable for their ability to generate molecular diversity and are well-suited for the synthesis of peptide-like structures. beilstein-journals.orgacs.org

The Van Leusen reaction is a classic example of the utility of TosMIC. It allows for the conversion of ketones into nitriles with an additional carbon atom. organic-chemistry.orgwikipedia.org When aldehydes are used as substrates, the reaction can yield oxazoles (Van Leusen Oxazole Synthesis) or, if an aldimine is used, imidazoles (Van Leusen Imidazole Synthesis). wikipedia.orgorganic-chemistry.org The reaction mechanism is driven by the key features of TosMIC: the acidic methylene group, the isocyanide carbon, and the tosyl leaving group. organic-chemistry.org The process involves the base-induced cycloaddition of TosMIC to a polarized double bond, followed by the elimination of p-toluenesulfinic acid to form the heterocyclic ring. organic-chemistry.org This three-component reaction (vL-3CR), often generating the aldimine in situ, provides a powerful tool for synthesizing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. acs.orgorganic-chemistry.org

This compound and related TosMIC derivatives are also valuable components in Ugi and Passerini reactions. nih.gov

The Passerini three-component reaction (P-3CR) typically combines a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. beilstein-journals.org

The Ugi four-component reaction (U-4CR) is one of the most important MCRs, furnishing α-acylamino amides from an oxo-component, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org

Recent studies have shown that TosMIC is a suitable isocyanide component for both Passerini and Ugi reactions. nih.gov For instance, the reaction of a 3-oxoazetidine derivative, benzoic acid, and TosMIC furnished the corresponding Passerini adduct. nih.gov Furthermore, TosMIC-derived Ugi adducts have been prepared, demonstrating the broad applicability of these reactions. These adducts are not just final products but also serve as versatile intermediates for further synthetic transformations, showcasing the strategic advantage of incorporating the TosMIC fragment into complex scaffolds via MCRs. nih.gov

Expanding Molecular Diversity through Convergent Syntheses

The strategic use of this compound and its derivatives exemplifies a powerful approach to expanding molecular diversity through convergent synthesis. The modular nature of its preparation allows for the systematic and independent variation of different structural components, which are then combined in a single key step. The synthesis of these isocyanide building blocks typically starts from the commercially available p-toluenesulfonylmethyl isocyanide (TosMIC). acs.org A modular sequence involving sequential double α-alkylation on the carbon atom flanked by the isocyanide and sulfonyl groups allows for the introduction of a benzyl group and another variable alkyl or aryl group. acs.orgresearchgate.net

This modularity is a cornerstone of convergent synthesis, enabling the rapid generation of a library of diverse α-benzylated TosMIC derivatives. Each derivative can then be subjected to a subsequent annulation or cyclization reaction to produce a wide array of complex heterocyclic structures. For instance, by systematically varying the substituents on the benzyl moiety or the other α-substituent, a diverse collection of isoquinoline (B145761) precursors can be prepared. acs.org This approach is significantly more efficient than a linear synthesis, where modifications at an early stage would require the repetition of the entire synthetic sequence. The ability to bring together distinct, pre-assembled fragments in a late-stage reaction is a hallmark of convergent strategies that significantly accelerates the discovery of novel compounds with potentially valuable biological properties.

Total Synthesis of Biologically Relevant Compounds

The utility of this compound is prominently highlighted in the total synthesis of several natural products and their analogues, demonstrating its effectiveness in constructing complex molecular architectures.

This methodology was further extended to the synthesis of trifluoromethylated analogues of Mansouramycin B. acs.org The introduction of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and bioactivity. acs.org The synthesis of CF₃-Mansouramycin B was achieved using a radical cascade reaction. An α-benzylated TosMIC derivative was reacted with the Togni reagent, a source of trifluoromethyl radicals, under mild, metal-free conditions. acs.org This radical cascade proceeds via an intramolecular homolytic aromatic substitution (HAS) followed by the elimination of the tolylsulfinate group to construct the 1-trifluoromethylisoquinoline core, which was then converted to the final product. acs.org

Table 1: Key Synthesis Data for Mansouramycin B and its CF₃-Analogue

| Target Compound | Key Reagent | Reaction Type | Key Step Yield | Overall Yield | Reference |

| Mansouramycin B | α-Benzyl TosMIC derivative, AlCl₃ | Acid-mediated cyclization | 40% (for isoquinoline core) | 23% | |

| CF₃-Mansouramycin B | α-Benzyl TosMIC derivative, Togni reagent | Radical cascade/cyclization | 52-65% (for various isoquinolines) | Not specified | acs.org |

The versatility of the synthetic method employing α-benzyl TosMIC derivatives has also been demonstrated in the total synthesis of Cassiarin A. researchgate.net This alkaloid has attracted interest due to its significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. The synthesis leverages a heterocyclization reaction involving an α-benzyl TosMIC derivative and an appropriate electrophile to construct the 1-substituted isoquinoline core of Cassiarin A. researchgate.net This convergent approach underscores the power of isocyanide-based chemistry in assembling complex, biologically active molecules from readily accessible starting materials.

Contributions to General Organic Transformations

Beyond its use in the synthesis of specific complex targets, this compound and its parent compound, TosMIC, are valuable reagents in fundamental organic transformations.

Tosylmethyl isocyanide (TosMIC) is a key reagent in the one-step conversion of ketones into nitriles, a reaction sometimes referred to as reductive cyanation. organic-chemistry.org This process adds a single carbon unit to the original ketone framework. organic-chemistry.org The reaction typically involves treating a ketone with TosMIC in the presence of a base. Unlike classical cyanohydrin formation, this method directly yields a nitrile without an α-hydroxy group. organic-chemistry.org The mechanism involves the initial nucleophilic addition of the TosMIC anion to the carbonyl carbon. This is followed by a sequence of intramolecular rearrangements and elimination steps that ultimately result in the formation of the nitrile and the expulsion of the tosyl group. The use of α-substituted TosMIC derivatives, such as this compound, allows for the synthesis of α-substituted nitriles, further expanding the synthetic utility of this transformation. This method is applicable to a wide range of aliphatic and aromatic ketones. organic-chemistry.org

While often used in reactions where the sulfonyl group acts as a leaving group and the isocyanide is transformed, this compound inherently serves as a carrier for both the sulfonyl and isocyanide functionalities. researchgate.net The synthetic routes to prepare this compound and its derivatives involve the direct attachment of these groups to a central carbon framework. acs.orgorgsyn.org In subsequent reactions, the isocyanide group can undergo α-addition with electrophiles, while the acidic nature of the proton alpha to both the sulfonyl and isocyanide groups allows for facile metalation and subsequent reaction with a wide range of electrophiles. researchgate.net Although many prominent applications, such as the isoquinoline syntheses, involve the eventual elimination of the sulfonyl group, the initial substrate itself represents a successful introduction of these two valuable functional groups onto a single benzylic carbon center, which can then be incorporated into a larger molecular structure. acs.org

Synthesis of α-Acyloxyketones and α-Amino Ketones

The isocyanide functional group is central to the synthesis of both α-acyloxyketones and α-amino ketones through well-established multicomponent reactions.

α-Acyloxyketones are often synthesized via the Passerini three-component reaction. beilstein-journals.org This reaction typically combines an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to form an α-acyloxy carboxamide. beilstein-journals.orgnih.gov A proposed mechanism suggests that the reaction is initiated by the formation of a hydrogen-bonded adduct between the carbonyl compound and the carboxylic acid. The isocyanide then undergoes an α-addition to this adduct, which, after rearrangement, yields the final product. beilstein-journals.org The reaction is generally efficient in aprotic solvents. nih.gov

A notable application leading to α-acyloxyketones involves the reaction of isocyanides with arylglyoxals and carboxylic acids. researchgate.netfrontiersin.orgfrontiersin.org This one-pot synthesis is highly efficient and can be adapted to continuous flow systems, allowing for scalable production with excellent yields and high purity. researchgate.netfrontiersin.orgnih.gov For instance, the reaction between an arylglyoxal, a carboxylic acid, and an isocyanide produces α-acyloxy ketones bearing an α-carboxamide moiety. frontiersin.orgfrontiersin.org Another related approach is the Pinner reaction, where tosylmethyl isocyanide can react with alcohols and acid chlorides in the presence of a Lewis acid catalyst to generate α-acyloxyketones. chemicalbook.com

α-Amino Ketones represent another important class of compounds accessible through isocyanide chemistry. rsc.org The Strecker synthesis provides a classic route where tosylmethyl isocyanide reacts with imines, which are themselves derived from aldehydes and amines. chemicalbook.com Subsequent hydrolysis of the resulting intermediate yields the desired α-amino ketone. chemicalbook.com This pathway is a cornerstone for creating α-amino ketones, which are valuable precursors for bioactive molecules like amino acids. chemicalbook.com

The conversion of the isocyano group into an amino group is a critical step in these syntheses. nih.gov This transformation can be accomplished through various methods, including acid-catalyzed hydrolysis or metal-mediated processes. For example, the reaction of an isocyanide with water in the presence of Hg(II) ions leads to the formation of an amino group. nih.gov Numerous synthetic strategies for α-amino ketones have been developed, highlighting their significance in medicinal and synthetic chemistry. researchgate.netrsc.orgorganic-chemistry.org

Generation of Diarylmethyl Sulfones

This compound and its parent compound, TosMIC, can serve as a source of the sulfonyl group for the synthesis of diarylmethyl sulfones. nih.govd-nb.info These compounds are found in various natural products and drug candidates. d-nb.infosci-hub.se A highly efficient method involves the reaction of TosMIC with para-quinone methides (p-QMs), which are electrophilic compounds readily synthesized. d-nb.infosci-hub.se This reaction proceeds via a 1,6-conjugate addition, driven by the aromatization of the cyclohexadiene moiety of the p-QM. sci-hub.se

Two distinct catalytic systems have been developed for this transformation:

Zinc Iodide-Catalyzed Synthesis : A chemoselective reaction for synthesizing diarylmethyl sulfones uses zinc iodide (ZnI2) as a catalyst in the presence of cesium carbonate (Cs2CO3). nih.govd-nb.info In this process, TosMIC functions as a sulfonyl source through the cleavage of its C-S bond. d-nb.info The reaction is typically carried out in tetrahydrofuran (B95107) (THF) under microwave irradiation at 90 °C for a short duration (e.g., 10 minutes), providing good to excellent yields of the desired sulfones. nih.govd-nb.info

Acid-Promoted Synthesis : An alternative, metal-free approach employs hydrochloric acid (HCl) to promote the 1,6-conjugate addition of TosMIC to p-QMs. sci-hub.sencl.res.inresearchgate.net This method is operationally simple and provides high yields of diarylmethyl sulfones. sci-hub.sencl.res.in A plausible mechanism suggests that under acidic and aqueous conditions, TosMIC is first hydrated and then cleaved to generate p-toluenesulfinic acid, which subsequently adds to the p-QM to form the final diarylmethyl sulfone product. sci-hub.se

The substrate scope for these reactions is broad, tolerating a variety of substituents on the para-quinone methide, leading to a diverse library of diarylmethyl sulfones. d-nb.infosci-hub.se These methods offer significant advantages over traditional approaches, which often require harsh conditions or expensive metal catalysts. d-nb.infosci-hub.se

Emerging Research Frontiers and Methodological Advancements in 1 Benzyl 1 Tosylmethyl Isocyanide Chemistry

Innovations in Metal-Free Catalysis and Electron-Catalyzed Processes

A significant trend in contemporary organic synthesis is the move away from expensive and potentially toxic heavy metal catalysts towards more sustainable alternatives. youtube.com This includes the development of metal-free catalytic systems and the harnessing of electron catalysis. In this context, the chemistry of 1-Benzyl-1-tosylmethyl isocyanide has been at the forefront of such innovations.

A groundbreaking development is the metal-free, radical-mediated synthesis of 1-trifluoromethylisoquinolines. acs.org This process utilizes α-benzylated TosMIC derivatives and a commercial Togni reagent as the trifluoromethyl radical source. acs.org Crucially, the reaction proceeds efficiently under mild conditions through a process of electron catalysis, completely avoiding the need for any transition-metal catalyst. acs.org This cascade reaction demonstrates high efficiency and a broad substrate scope, allowing for the preparation of a wide variety of substituted isoquinolines. acs.org The process underscores a significant methodological shift, offering a greener and more atom-economical route to valuable fluorinated heterocycles. acs.org

Similarly, metal-free conditions have been developed for other heterocyclization reactions involving TosMIC derivatives. A novel methodology for synthesizing 4-alkoxy- and 4-aryloxybenzo[d] acs.orgnih.govorganic-chemistry.orgtriazines from 1-azido-2-[isocyano(p-tosyl)methyl]benzenes proceeds via an intramolecular heterocyclization under basic conditions without the need for metal catalysis. orgsyn.org This method, supported by DFT calculations, opens a new pathway to 1,2,3-benzotriazines under mild conditions, further expanding the toolkit of metal-free reactions for isocyanide derivatives. orgsyn.org

Development of Electrochemical Synthetic Strategies

Electrosynthesis, which uses electricity to drive chemical reactions, is emerging as a powerful and sustainable tool in organic chemistry. nih.gov It offers advantages such as mild reaction conditions, reduced waste, and the ability to generate highly reactive intermediates in situ without handling hazardous reagents. nih.gov While the application of electrochemistry to isocyanide chemistry is a burgeoning field, it holds considerable promise for new synthetic strategies.

Research has demonstrated efficient and sustainable electrochemical methods for the synthesis of isocyanides from precursors like amino-tetrazoles, avoiding toxic reagents like phosgene. nih.gov These electrochemically generated isocyanides can then be used in subsequent reactions, such as Ugi condensations, in a one-pot procedure without purification. nih.gov

The direct use of isocyanides in electrochemical reactions is also gaining attention. Isocyanides can function as radical acceptors in electrochemical tandem cyclizations, although this application is still developing. acs.org More broadly, electrosynthesis provides a complementary approach to conventional radical-based reactions, using single-electron oxidation or reduction to forge new molecular bonds. acs.org The unique electronic properties of the isocyanide group make it a compelling, albeit complex, substrate for electrochemical manipulation. For example, isocyanide ligands have been shown to play a crucial role in enabling the electrochemical reduction and protonation of metal-nitride complexes for ammonia (B1221849) production, highlighting their ability to accept electron density and facilitate redox processes. organic-chemistry.org

While specific electrochemical strategies employing this compound have not been extensively reported, the general advancements in isocyanide electrosynthesis pave the way for future research. The development of electrochemical methods for the cyclization or functionalization of this versatile reagent represents a promising frontier for creating complex heterocyclic structures under green and efficient conditions.

Advancements in Solid-Phase Synthesis and Combinatorial Chemistry (relevant for TosMIC derivatives in general)

Solid-phase organic chemistry (SPOC) and combinatorial chemistry are powerful tools for the rapid synthesis of large libraries of compounds for drug discovery and material science. The utility of TosMIC and its derivatives has been significantly expanded through the development of solid-phase methodologies. nih.gov

Polymeric TosMIC analogues have been successfully prepared and utilized in organic synthesis. nih.gov These polymer-bound reagents offer the key advantage of simplified purification; the polymer-supported sulfinic acid byproduct can be easily removed by filtration and subsequently reused. nih.gov High yields have been achieved in the free-radical polymerization of (4-ethenylphenyl)sulfonylmethyl isocyanide to create these polymeric reagents, which have been effectively used for synthesizing imidazoles and for the reductive cyanation of ketones. nih.gov

An alternative approach involves tethering the TosMIC moiety to a resin support. For example, TentaGel-SH resin has been used as a starting material to produce a polystyrene-bound TosMIC (PS-TOSMIC). nih.gov This resin-bound reagent proved effective in the solid-phase synthesis of a library of ten different oxazoles in reasonable to good yields. nih.gov

Furthermore, resin-catalyzed reactions in solution-phase offer another avenue for high-throughput synthesis. A quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin has been shown to effectively catalyze the reaction between TosMIC and various aromatic aldehydes to produce 5-aryloxazoles. acs.org This method is highly efficient, scalable, and circumvents the purification challenges associated with residual inorganic bases used in traditional methods. acs.org The base and the p-tolylsulfinic acid byproduct are captured by the resin and removed by simple filtration, yielding oxazoles of high purity that are suitable for direct use in biological assays. acs.org The availability of numerous α-substituted TosMIC derivatives further enhances the potential of these methods for generating diverse chemical libraries. nih.gov

| Reaction Type | Support/Catalyst | Application | Advantages | Ref |

| Solid-Phase Synthesis | Polymeric TosMIC analogue | Imidazole (B134444) synthesis, reductive cyanation | Simplified purification, reusable byproduct | nih.gov |

| Solid-Phase Synthesis | Polystyrene-bound TosMIC (PS-TOSMIC) | Oxazole (B20620) synthesis | Amenable to combinatorial library generation | nih.gov |

| Resin-Catalyzed Solution Phase | Quaternary ammonium hydroxide ion exchange resin | 5-Aryloxazole synthesis | High yield and purity, simple filtration workup | acs.org |

Exploration of New Reaction Conditions and Catalytic Systems

The versatility of this compound and related TosMIC derivatives is continually being enhanced by the exploration of novel reaction conditions and catalytic systems. These innovations aim to improve efficiency, expand substrate scope, and promote more sustainable chemical transformations.

Mechanochemistry: A significant advancement is the use of mechanochemistry, specifically ball-milling, for van Leusen heterocycle synthesis. organic-chemistry.orgorganic-chemistry.org This solvent-free approach provides 3,4-disubstituted pyrroles in good to excellent yields and has also been applied to oxazole synthesis. organic-chemistry.org Optimization studies found that the base (DBU) and milling parameters were crucial for achieving high efficiency, positioning mechanochemistry as a green alternative to traditional solution-based methods. organic-chemistry.org

Phase-Transfer Catalysis: For the synthesis of complex fused heterocycles like azolopyrimidines, phase-transfer catalysis (PTC) has proven uniquely effective. The reaction between N-protected bromomethylazoles and TosMIC derivatives was successful only under PTC conditions, using benzyltriethylammonium chloride as the catalyst in a biphasic system (CH2Cl2/30% aq. NaOH), demonstrating the power of this technique to enable challenging transformations.

Flow Chemistry: Continuous flow processing offers advantages in scalability, safety, and reaction control. The van Leusen reaction, converting ketones to nitriles using TosMIC, has been successfully translated to a continuous flow process. This approach achieved high conversion with a short residence time (1.5 minutes) and demonstrated excellent scalability, representing a significant process intensification.

Novel Catalytic Systems: Researchers are continuously developing new catalyst combinations to unlock novel reactivity.

An I2/FeCl3 co-promoted system enables a formal [2+2+1] annulation of aryl methyl ketones, 2-aminobenzyl alcohols, and TosMIC, providing a new strategy for imidazole synthesis where TosMIC acts as a C1N1 "two-atom synthon". researchgate.net

A radical cascade for synthesizing 1-trifluoromethylisoquinolines from α-benzylated TosMIC derivatives employs a system of the Togni reagent, Bu4NI, DABCO, and LiOH in 1,4-dioxane. acs.org

For the intramolecular heterocyclization of azido-TosMIC derivatives, bases such as t-BuOK or sodium allyloxide in polar solvents like DMF or THF have been found to be effective. orgsyn.org

These examples highlight a dynamic area of research where tuning reaction conditions and catalysts unlocks new synthetic pathways and enhances the utility of this compound in constructing diverse and complex molecules.

Q & A

Q. What are the challenges in scaling up reactions involving this compound while maintaining selectivity?

- Methodological Answer : Scaling introduces heat/mass transfer limitations. Mitigation strategies:

- Flow Chemistry : Continuous reactors to control exothermicity and mixing efficiency.

- Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported Cu) to reduce metal leaching.

- In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.